molecular formula C13H15NO5 B554417 (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 13504-86-4

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B554417
CAS RN: 13504-86-4
M. Wt: 265,27 g/mole
InChI Key: WWVCWLBEARZMAH-QWRGUYRKSA-N
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Description

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as 4-Hydroxy-2-pyrrolidinone-1-carboxylic acid (HPCA), is a chiral carboxylic acid that has been increasingly studied in recent years due to its potential use in various scientific research applications. HPCA is a naturally occurring compound found in plants and has been used in the synthesis of various pharmaceuticals, as well as in the production of various organic compounds. HPCA has a wide range of applications in various fields, such as analytical chemistry, biochemistry, and medicinal chemistry.

Scientific Research Applications

  • The synthesis of antibacterial agents, particularly pyridonecarboxylic acids, has been explored using compounds with amino- and hydroxy-substituted cyclic amino groups. These compounds have shown promising antibacterial activities and are considered for further biological studies (Egawa et al., 1984).

  • There is significant interest in the synthesis of thiazolidine-carboxylic acids from aromatic aldehydes, showcasing their potential in stereoselective synthesis and highlighting the impact of substituents on reaction yield and stereoselectivity (Jagtap et al., 2016).

  • Research into the synthesis of azasugars, which are active as enzymatic inhibitors, has utilized derivatives of hydroxypyrrolidines. This research provides an efficient route to enantiopure polyhydroxylated pyrrolidines (Lombardo et al., 2001).

  • Studies on the synthesis and tautomerism of N-alkyl-3-hydroxypyrroles have also been conducted. This research helps in understanding the factors that influence the tautomerism of hydroxypyrroles (Momose et al., 1979).

  • Investigations into the properties and handling of compounds like (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, closely related to the queried compound, provide insights into its solubility, physical data, and precautions for handling (Kamal & Sultana, 2013).

  • The use of 4-fluoropyrrolidine derivatives, which are important in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors, highlights the relevance of these compounds in the development of medical applications (Singh & Umemoto, 2011).

  • The synthesis of spin-labeled amides of trolox using hydroxypyrrolidine derivatives shows potential applications in biomedical studies and magnetic-resonance imaging (Yushkova et al., 2013).

  • Research on lanthanide-based coordination polymers assembled from derivatives of benzoates, including 4-benzyloxy benzoic acid, has been conducted to understand their crystal structures and luminescent properties (Sivakumar et al., 2010).

properties

IUPAC Name

(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWLBEARZMAH-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
D Brightwell - 2020 - kar.kent.ac.uk
The purpose of this investigation was to determine if a short all hydrocarbon linker can be used to staple a polyproline chain and therein favour an alternative conformation to the typical …
Number of citations: 2 kar.kent.ac.uk

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